1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone
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Overview
Description
1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone is a complex organic compound that features a unique combination of indole, pyridine, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of Pyridazine Derivative: The pyridazine ring can be synthesized through the cycloaddition of hydrazine with appropriate dicarbonyl compounds.
Thioether Formation: The final step involves the formation of the thioether linkage between the indole and pyridazine derivatives.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyridazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the indole and pyridazine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.
Substitution: Substituted derivatives with various functional groups attached to the pyridine or pyridazine rings.
Scientific Research Applications
1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity . The pyridazine and pyridine rings may also contribute to the compound’s biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
1-(Indolin-1-yl)-2-(pyridin-4-yl)ethanone: Lacks the pyridazine ring, which may result in different biological activities.
2-(Indolin-1-yl)-3-(pyridin-4-yl)pyridazine: Similar structure but with different positioning of the indole and pyridine rings.
Uniqueness: 1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone is unique due to its combination of indole, pyridine, and pyridazine moieties, which may result in a distinct set of chemical and biological properties. This combination allows for a wide range of potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-19(23-12-9-15-3-1-2-4-17(15)23)13-25-18-6-5-16(21-22-18)14-7-10-20-11-8-14/h1-8,10-11H,9,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWVAAJEZOFIMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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